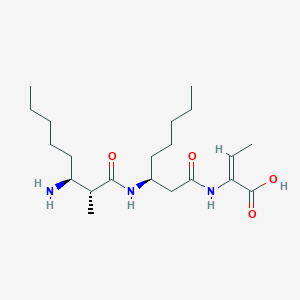
Dioctatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctatin A is a bacterial metabolite derived from Streptomyces species. It is known for its potent inhibitory effects on aflatoxin production by Aspergillus parasiticus and Aspergillus flavus. Aflatoxins are toxic secondary metabolites produced by certain fungi, posing significant health risks and economic losses due to contamination of food and feed products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioctatin A involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces cultures. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dioctatin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially different biological activities and applications .
Scientific Research Applications
Dioctatin A has a wide range of scientific research applications, including:
Mechanism of Action
Dioctatin A exerts its effects primarily by binding to and activating the mitochondrial protease ClpP. This activation leads to the degradation of mitochondrial energy-related proteins, causing metabolic disturbances and a reduction in aflatoxin production. Additionally, this compound reduces the expression of aflatoxin biosynthetic genes and enhances glycolysis and ethanol production .
Comparison with Similar Compounds
Cyclopiazonic Acid: Another mycotoxin inhibitor produced by Aspergillus species.
Ochratoxin A: A mycotoxin with inhibitory effects on fungal growth.
Patulin: A mycotoxin known for its antimicrobial properties.
Uniqueness of Dioctatin A: this compound is unique due to its specific inhibition of aflatoxin production without affecting fungal growth significantly. This selective inhibition reduces the likelihood of resistance development and makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C21H39N3O4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(E)-2-[[(3S)-3-[[(2R,3S)-3-amino-2-methyloctanoyl]amino]octanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-5-8-10-12-16(14-19(25)24-18(7-3)21(27)28)23-20(26)15(4)17(22)13-11-9-6-2/h7,15-17H,5-6,8-14,22H2,1-4H3,(H,23,26)(H,24,25)(H,27,28)/b18-7+/t15-,16+,17+/m1/s1 |
InChI Key |
HBLQRZAKYHYRIC-RZHLMEKJSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)N/C(=C/C)/C(=O)O)NC(=O)[C@H](C)[C@H](CCCCC)N |
Canonical SMILES |
CCCCCC(CC(=O)NC(=CC)C(=O)O)NC(=O)C(C)C(CCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















